1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
It’s suggested that similar compounds act as dopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.
Pharmacokinetics
The compound is described as a solid , which suggests it could be formulated for oral administration. The compound’s stability at room temperature may also impact its bioavailability.
Result of Action
One study suggests that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines , indicating potential antitumor activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could impact its stability.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzo[d][1,3]dioxol compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone at different dosages in animal models have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and piperazine derivatives. These intermediates are then subjected to various coupling reactions, often involving palladium-catalyzed cross-coupling reactions, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.
Medicine: In medicinal chemistry, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
4-Iodobenzoic acid: This compound shares the benzoic acid moiety but differs in its functional groups and overall structure.
4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but lacks the heterocyclic and piperazine components.
Uniqueness: The uniqueness of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine lies in its combination of aromatic, heterocyclic, and piperazine structures
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFYTRLDIPXVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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